1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
Description
This compound is a fluorinated pyrazole derivative featuring a sulfonyl chloride group at position 4, a 2,2-difluoroethyl substituent at position 1, and an ethoxymethyl group at position 4. Pyrazole sulfonyl chlorides are critical intermediates in medicinal and agrochemical synthesis, particularly for constructing sulfonamides, which exhibit diverse biological activities . The difluoroethyl and ethoxymethyl groups enhance lipophilicity and metabolic stability, making this compound valuable in drug discovery pipelines .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O3S/c1-2-16-5-6-7(17(9,14)15)3-12-13(6)4-8(10)11/h3,8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHMFZDDUMMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Difluoroethyl Group: The difluoroethyl group can be introduced using a difluoroethylating reagent such as 1,1-difluoroethyl chloride under appropriate conditions.
Introduction of Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethoxymethyl chloride.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid or a similar sulfonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reaction Mechanisms and Functional Group Analysis
The compound contains a sulfonyl chloride (SO₂Cl) group, a difluoroethyl substituent , and an ethoxymethyl group . These functional groups dictate its reactivity:
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Sulfonyl chloride : Highly reactive toward nucleophilic substitution, hydrolysis, and condensation reactions.
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Difluoroethyl group : Electron-withdrawing effects may stabilize intermediates or direct reaction pathways.
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Ethoxymethyl group : Potential for ether cleavage or further functionalization.
Hydrolysis
The sulfonyl chloride undergoes hydrolysis in aqueous conditions to form the corresponding sulfonic acid :
Conditions : Aqueous NaOH or dilute HCl.
Nucleophilic Substitution
Reacts with alcohols, amines, or thiols to form sulfonates, sulfonamides, or sulfonothioates. For example:
Conditions : Room temperature, bases like pyridine.
Ethoxymethyl Group Transformations
The ethoxymethyl group can undergo elimination or oxidation:
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Acidic cleavage : Generates a carbonyl group.
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Reduction : Converts the ether to a hydroxymethyl group.
Comparison of Reaction Conditions and Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation in lung cancer models, with IC values indicating significant activity against A549 and NCI-H1299 cell lines .
Antimicrobial Properties
Pyrazole derivatives are recognized for their antimicrobial properties. Compounds similar to 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride have been tested against a range of bacteria and fungi. Studies indicate that certain pyrazole derivatives exhibit strong antibacterial effects with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against pathogens such as E. coli and S. aureus .
Agrochemical Applications
The compound's structure suggests potential use in agrochemicals as a bactericide or fungicide. Research indicates that pyrazole-based compounds can effectively combat plant pathogens, enhancing crop protection strategies. The sulfonyl chloride moiety is particularly useful for synthesizing more complex agrochemical agents .
Case Study 1: Anticancer Efficacy
A study conducted by Viale et al. synthesized various pyrazole derivatives and evaluated their antiproliferative activity. Among these, one derivative demonstrated significant cytotoxicity with an IC value of 5.94 µM against lung cancer cells. This highlights the potential of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial activity, several pyrazole derivatives were screened against common bacterial strains. A derivative closely related to the target compound exhibited excellent antibacterial properties with MIC values ranging from 0.0025 to 12.5 µg/mL against both Gram-positive and Gram-negative bacteria . This underscores the relevance of the compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific applicationThe difluoroethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent positions, fluorine content, and alkoxy chain length. Below is a comparative analysis:
Key Observations:
- Alkoxy Chain Length: Ethoxymethyl (C2) in the target compound offers intermediate lipophilicity compared to methoxymethyl (C1) and isobutoxymethyl (C4). Longer chains (e.g., isobutoxy) reduce aqueous solubility but improve membrane permeability .
- Fluorine Substituents: The 2,2-difluoroethyl group provides stronger electron-withdrawing effects than difluoromethyl, enhancing the sulfonyl chloride's electrophilicity and reactivity toward nucleophiles .
- Positional Isomerism: Substituents at position 3 (vs.
Reactivity and Stability
- Sulfonyl Chloride Reactivity: The target compound’s reactivity is higher than non-fluorinated analogs due to fluorine’s inductive effects. However, it is less reactive than analogs with difluoromethyl groups (e.g., CAS 1855945-64-0), where the proximity of fluorine atoms further polarizes the S–Cl bond .
- Thermal Stability: Bulkier substituents (e.g., isobutoxymethyl) reduce thermal stability by increasing steric strain. The target compound’s ethoxymethyl group balances stability and reactivity .
Hazard and Handling
All pyrazole sulfonyl chlorides are corrosive and moisture-sensitive. The target compound’s fluorine content may pose additional hazards, such as HF release under decomposition. Proper PPE and anhydrous conditions are critical .
Biological Activity
1-(2,2-Difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a novel compound with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.
- Chemical Name : 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- CAS Number : 1856089-93-4
- Molecular Formula : C8H11ClF2N2O3S
- Molecular Weight : 288.7 g/mol
The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves multi-step reactions commonly utilized in the production of pyrazole derivatives. The compound's sulfonyl chloride group is crucial for its reactivity, allowing it to interact with various biological targets.
Anti-inflammatory Properties
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to 1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride have been evaluated for their COX-1 and COX-2 inhibitory activities. In one study, several derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory effects .
Insecticidal Activity
Preliminary studies suggest potential applications in agriculture as insecticides. Similar compounds have been tested against pests like Mythimna separata and Plutella xylostella, showing promising larvicidal activities comparable to established insecticides such as chlorantraniliprole .
Case Studies and Research Findings
Q & A
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity but may hydrolyze sulfonyl chloride if moisture is present .
- Temperature : Low temperatures (0–10°C) suppress side reactions during sulfonylation, while reflux (~40–60°C) accelerates substitution steps .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .
How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Basic Research Focus
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- ¹H NMR : Peaks for difluoroethyl (δ 4.5–5.5 ppm, split due to CF₂) and ethoxymethyl (δ 3.4–3.8 ppm for OCH₂) groups .
- ¹³C NMR : Sulfonyl chloride carbon at δ 50–60 ppm .
- IR Spectroscopy : Strong S=O stretching at 1350–1450 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- X-ray Crystallography : Resolves bond lengths (e.g., S-Cl: ~1.98–2.02 Å) and confirms stereoelectronic effects of fluorine substituents .
What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Advanced Research Focus
The sulfonyl chloride group is highly electrophilic due to electron-withdrawing effects of S=O bonds. Mechanistic studies reveal:
- Nucleophilic Attack : Amines or alcohols displace the chloride via an SN2 mechanism, forming sulfonamides or sulfonate esters. Reaction rates depend on solvent polarity (e.g., faster in DMF than THF) .
- Steric Effects : Bulky substituents (e.g., ethoxymethyl) slow reactivity at the 4-position. Computational studies (DFT) can model transition states to predict regioselectivity .
- Hydrolysis Risk : Traces of water lead to sulfonic acid byproducts; inert atmospheres (N₂/Ar) and molecular sieves mitigate this .
How can researchers optimize reaction conditions to mitigate low yields in multi-step syntheses involving this compound?
Advanced Research Focus
Low yields often stem from competing side reactions (e.g., hydrolysis, dimerization). Optimization strategies include:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., pyrazole sulfonic acid) and adjust stoichiometry .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve alkylation efficiency for ethoxymethyl group attachment .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature, solvent ratios, and reaction times .
What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?
Advanced Research Focus
SAR studies require systematic variation of substituents:
- Fluorine Substitution : Replace difluoroethyl with trifluoroethyl or perfluoroalkyl groups to enhance lipophilicity and metabolic stability .
- Ethoxymethyl Modification : Substitute with methoxypropyl or cyclopropylmethoxy to modulate steric bulk and hydrogen-bonding capacity .
- Bioisosteres : Replace sulfonyl chloride with sulfonamide or sulfonate esters to compare pharmacological profiles .
How does the compound’s hygroscopicity impact experimental reproducibility, and what handling protocols are essential?
Advanced Research Focus
The sulfonyl chloride group is moisture-sensitive, leading to hydrolysis and inconsistent reactivity. Best practices include:
- Storage : Under anhydrous conditions (e.g., desiccator with P₂O₅) at –20°C .
- Inert Atmosphere : Use Schlenk lines or gloveboxes for weighing and reaction setup .
- Quality Control : Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) before use .
How should researchers address contradictions in published data on this compound’s reactivity or spectral properties?
Advanced Research Focus
Discrepancies often arise from impurities or methodological differences. Resolution strategies:
- Reproducibility Checks : Replicate experiments using identical solvents/purification methods .
- High-Resolution MS : Confirm molecular ion peaks to rule out byproducts .
- Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., using ACD/Labs or Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
